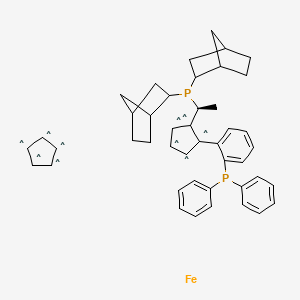![molecular formula C49H92O6 B1644352 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol CAS No. 51604-51-4](/img/structure/B1644352.png)
1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol
Übersicht
Beschreibung
1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol is a triacylglycerol compound, which is a type of lipid molecule. This compound consists of three fatty acid chains esterified to a glycerol backbone. The specific fatty acids in this compound are dodecanoic acid (lauric acid), cis-9-octadecenoic acid (oleic acid), and hexadecanoic acid (palmitic acid). Triacylglycerols are significant in biological systems as they serve as energy storage molecules and are involved in various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical or enzymatic methods. In chemical synthesis, the reaction is often catalyzed by acids or bases, and the reaction conditions include elevated temperatures and the removal of water to drive the reaction to completion. Enzymatic synthesis, on the other hand, employs lipases as biocatalysts, which can operate under milder conditions and offer higher specificity.
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the esterification process. The choice of catalysts, reaction conditions, and purification methods are optimized to produce high-purity triacylglycerols suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol can undergo several types of chemical reactions, including:
Oxidation: The double bond in the cis-9-octadecenoic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the double bond.
Hydrolysis: Acidic or basic conditions, along with water, can facilitate the hydrolysis of ester bonds.
Transesterification: Catalysts such as sodium methoxide or lipases can be used to promote the exchange of fatty acid chains.
Major Products Formed:
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Hydrolysis: Free fatty acids (dodecanoic acid, cis-9-octadecenoic acid, hexadecanoic acid) and glycerol.
Transesterification: New triacylglycerols with different fatty acid compositions.
Wissenschaftliche Forschungsanwendungen
1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol has several scientific research applications, including:
Chemistry: Used as a standard in analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of lipid compositions.
Biology: Studied for its role in cellular metabolism and energy storage. It is also used in model membrane systems to investigate lipid-protein interactions.
Medicine: Investigated for its potential effects on lipid metabolism and its role in diseases related to lipid dysregulation.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals due to its emollient and stabilizing properties.
Wirkmechanismus
The mechanism of action of 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol involves its metabolism within the body. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The free fatty acids can be oxidized to produce energy or incorporated into cellular membranes. The glycerol backbone can enter glycolysis or gluconeogenesis pathways, contributing to energy production and glucose synthesis.
Vergleich Mit ähnlichen Verbindungen
1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acid chains and one oleic acid chain.
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Contains two linoleic acid chains and one oleic acid chain.
1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains two oleic acid chains and one stearic acid chain.
Comparison: 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of lauric acid, oleic acid, and palmitic acid in a single molecule allows for a diverse range of interactions and functionalities compared to other triacylglycerols with different fatty acid compositions.
Eigenschaften
IUPAC Name |
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNQKCHCPELNN-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


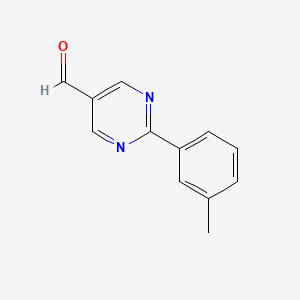
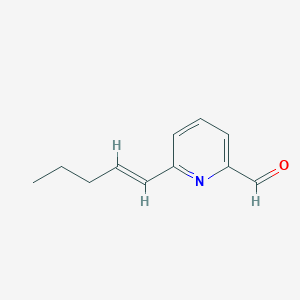
![2,10-Bis[[tert-butyl(dimethyl)silyl]oxy]pentacene-6,13-dione](/img/structure/B1644273.png)
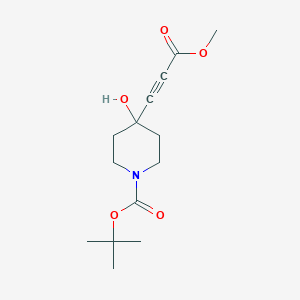


![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)

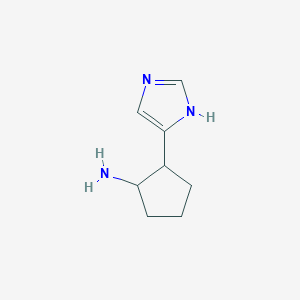
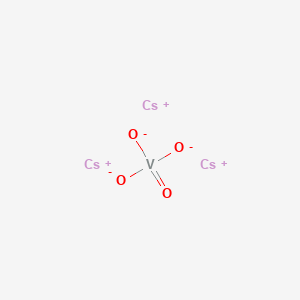
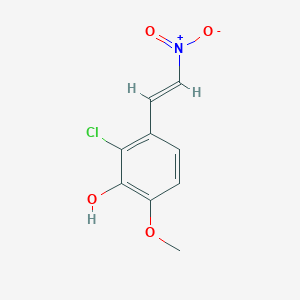
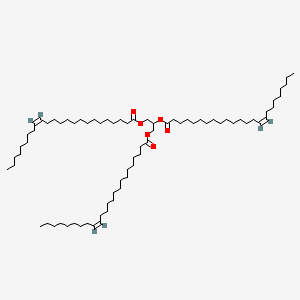
![1-[4-(Chloromethyl)benzoyl]pyrrolidine](/img/structure/B1644311.png)
